1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
CAS No.: 920484-60-2
Cat. No.: VC11899104
Molecular Formula: C18H20N6O3
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920484-60-2 |
|---|---|
| Molecular Formula | C18H20N6O3 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea |
| Standard InChI | InChI=1S/C18H20N6O3/c1-12-4-7-14(8-5-12)24-17(21-22-23-24)11-19-18(25)20-13-6-9-15(26-2)16(10-13)27-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
| Standard InChI Key | HCHUCKDXVNVCNA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves:
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Preparation of the tetrazole derivative: This is achieved by cyclization reactions involving azides and nitriles under controlled conditions.
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Coupling with a urea precursor: The tetrazole derivative is reacted with a urea intermediate containing the dimethoxyphenyl group.
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Purification: The final product is purified using recrystallization or chromatography techniques.
This multi-step process requires precise control of reaction conditions to ensure high yield and purity.
Medicinal Chemistry
Compounds with similar structures have been studied for their pharmacological activities:
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Anticancer Activity: Urea derivatives are known to inhibit kinases and other enzymes involved in cancer cell proliferation .
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Anti-inflammatory Properties: Tetrazoles are often investigated for their ability to modulate inflammatory pathways.
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Antimicrobial Effects: Methoxy-substituted phenyl groups can enhance lipophilicity, aiding in interactions with microbial membranes.
Urease Inhibition
Urea-based compounds have shown promise as urease inhibitors, which are relevant for treating conditions like peptic ulcers and kidney stones .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Methoxy groups | Electron-donating; increase solubility |
| Tetrazole ring | Bioisostere; improves binding affinity |
| Methyl-substituted phenyl | Hydrophobic; enhances membrane permeability |
| Urea group | Hydrogen bonding; potential enzyme interaction |
Research Findings
Studies on related compounds reveal:
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Biological Activity: Urea derivatives with aromatic substitutions exhibit significant activity against various cancer cell lines (e.g., A549, HCT-116) .
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Structure-Activity Relationship (SAR): The presence of methoxy groups on the phenyl ring enhances activity by improving molecular interactions with biological targets .
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Stability and Solubility: Tetrazole-containing molecules are stable under physiological conditions and exhibit good solubility profiles.
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